

Spectroscopic Characterization of 3-Oxetyl Tosylate: A Comparative Guide

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Compound of Interest		
Compound Name:	3-Oxetyl tosylate	
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A comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data for **3-oxetyl tosylate** is presented, alongside a comparison with alternative alkyl tosylates. This guide provides researchers, scientists, and drug development professionals with essential data for the characterization of this important chemical intermediate.

While the synthesis of **3-oxetyl tosylate** is documented in the chemical literature, detailed, publicly available experimental ¹H NMR, ¹³C NMR, and IR spectral data remains elusive. To address this, this guide offers a comparative analysis based on the known spectroscopic features of similar tosylate esters, namely ethyl tosylate and propyl tosylate. This information serves as a valuable reference for the identification and characterization of **3-oxetyl tosylate**.

Comparative Spectroscopic Data

The following tables summarize the expected and reported ¹H NMR, ¹³C NMR, and IR data for **3-oxetyl tosylate** and its linear alkyl chain counterparts. The data for ethyl and propyl tosylate are compiled from publicly available spectral databases.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)



Compoun d	Ar-H	-O-CH-	-CH ₂ - (next to O)	Oxetane CH2	Ar-CH₃	-СНз
3-Oxetyl Tosylate (Expected)	~7.8 (d), ~7.3 (d)	~5.0-5.2 (m)	-	~4.8-5.0 (m)	~2.4 (s)	-
Ethyl Tosylate	7.80 (d), 7.35 (d)	-	4.17 (q)	-	2.45 (s)	1.30 (t)
Propyl Tosylate	7.79 (d), 7.35 (d)	-	4.05 (t)	-	2.45 (s)	1.00 (t), 1.73 (sextet)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)

Comp ound	C =O	Ar-C	Ar-C-S	- O -C-	Oxetan e C	Ar-CH₃	-C H 2-	-СН₃
3- Oxetyl Tosylat e (Expect ed)	-	~129.9, ~127.8	~145.0, ~134.2	~75-80	~70-75	~21.6	-	-
Ethyl Tosylat e	-	129.8, 127.9	144.8, 134.4	68.5	-	21.6	-	14.9
Propyl Tosylat e	-	129.8, 127.8	144.7, 134.4	70.2	-	21.6	22.4	10.1

Table 3: IR Spectroscopic Data (cm⁻¹)



Compoun d	S=O Stretch (asymmet ric)	S=O Stretch (symmetr ic)	C-O Stretch (ester)	Ar C=C Stretch	C-H Stretch (aromatic)	C-H Stretch (aliphatic)
3-Oxetyl Tosylate (Expected)	~1360	~1175	~1095	~1600, ~1495	~3100- 3000	~2990- 2850
Ethyl Tosylate	1356	1176	1097	1597, 1495	3070	2988
Propyl Tosylate	1357	1176	1097	1597, 1495	3069	2970, 2881

Experimental Protocols

Detailed methodologies for acquiring NMR and IR spectra are crucial for obtaining high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition:

- Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
- · Instrument Setup:
 - Use a 300 MHz or higher field NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal resolution.
- ¹H NMR Acquisition Parameters (Typical):
 - Pulse Angle: 30-45 degrees



Acquisition Time: 2-4 seconds

Relaxation Delay: 1-2 seconds

Number of Scans: 8-16

¹³C NMR Acquisition Parameters (Typical):

Pulse Angle: 30 degrees

Acquisition Time: 1-2 seconds

Relaxation Delay: 2 seconds

• Number of Scans: 128 or more, depending on sample concentration.

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID).
 Phase and baseline correct the spectrum. Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Instrument Setup:
 - Ensure the ATR crystal is clean before sample application.
 - Apply pressure to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum over the range of 4000-400 cm⁻¹.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.



 Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Workflow Visualization

The general workflow for the spectroscopic characterization of a chemical compound like **3-oxetyl tosylate** can be visualized as follows:

Caption: Workflow for the synthesis and spectroscopic characterization of **3-oxetyl tosylate**.

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